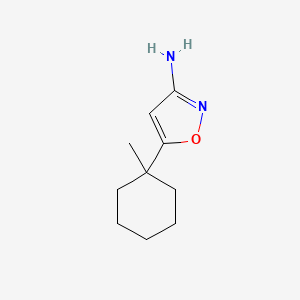

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Description

BenchChem offers high-quality 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(1-methylcyclohexyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(5-3-2-4-6-10)8-7-9(11)12-13-8/h7H,2-6H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRFXAOIOJHRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C2=CC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Safety and Toxicity of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential safety and toxicity profile of the novel compound, 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine. In the absence of direct toxicological data for this specific molecule, this guide employs a structure-activity relationship (SAR) approach, deriving a predictive safety profile from its constituent chemical moieties: the 1-methylcyclohexyl group, analogous to cyclohexylamine, and the 1,2-oxazol-3-amine core. This document is intended to equip researchers and drug development professionals with the necessary information to conduct risk assessments, establish safe handling protocols, and design appropriate toxicological studies.

Introduction and Compound Overview

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine is a heterocyclic compound featuring a substituted cyclohexyl ring attached to an aminoisoxazole core. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The incorporation of a cyclohexyl moiety can modulate lipophilicity and metabolic stability, making this compound a candidate for further investigation in drug discovery programs. Given its novelty, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and guiding preclinical development.

This guide will deconstruct the molecule into its primary structural components to build a predictive safety and toxicity profile. The cyclohexylamine-like portion suggests potential for corrosivity and systemic toxicity, while the aminoisoxazole moiety points towards possible skin and eye irritation.

Caption: Recommended workflow for the safe handling of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [2]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [3][4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6][7]

Physicochemical Properties (Predicted)

The physicochemical properties of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine are predicted based on its structural components.

| Property | Predicted Value/Characteristic | Rationale (Based on Analogs) |

| Physical State | Liquid or low-melting solid | Cyclohexylamine is a liquid; aminoisoxazoles can be solids. |

| Color | Colorless to yellow | Cyclohexylamine is a colorless to yellow liquid. [8][9] |

| Odor | Fishy, amine-like | Cyclohexylamine has a characteristic fishy, ammonia-like odor. [10][9] |

| Solubility | Miscible with water and organic solvents | Cyclohexylamine is miscible with water. [7][10] |

| Flash Point | Likely < 60 °C | Cyclohexylamine has a flash point of 27-28 °C. [11][7] |

| Boiling Point | > 135 °C | Cyclohexylamine has a boiling point of 134.5 °C. [7] |

| Density | ~0.9 g/cm³ | Cyclohexylamine has a density of approximately 0.867 g/cm³. [11] |

Conclusion and Recommendations

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine should be treated as a hazardous compound with a toxicological profile dominated by the characteristics of cyclohexylamine. It is predicted to be a flammable, corrosive, and acutely toxic substance that may also pose a risk for reproductive toxicity and organ damage upon repeated exposure. All experimental work with this compound must be conducted with appropriate engineering controls and personal protective equipment.

It is strongly recommended that a comprehensive toxicological assessment be performed to definitively characterize the safety profile of this novel molecule before its use in advanced preclinical or clinical studies. This should include, at a minimum, studies on acute toxicity, skin and eye irritation/corrosion, and mutagenicity.

References

- Cyclohexylamine - SAFETY DATA SHEET (2017). Thames River Chemical Corp.

- SAFETY DATA SHEET - Cyclohexylamine (2022). Nexchem Ltd.

- CYCLOHEXYLAMINE | CAMEO Chemicals | NOAA.

- Cyclohexylamine - Wikipedia.

- Introduction to storage conditions of cyclohexylamine (2024).

- Safety Data Sheet (Product containing 5-20% cyclohexylamine).

- Hazardous Substance Fact Sheet - Cyclohexylamine. New Jersey Department of Health.

- SAFETY DATA SHEET - Cyclohexylamine hydrochloride. Fisher Scientific.

- SAFETY DATA SHEET - 3-Amino-5-methylisoxazole (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Cyclohexylamine (2009). Fisher Scientific.

- 3-Amino-5-methylisoxazole - Safety D

- Cyclohexylamine | AdvanSix.

- CYCLOHEXYLAMINE | Occupational Safety and Health Administr

- ICSC 0245 - CYCLOHEXYLAMINE.

- SAFETY DATA SHEET - 3-Amino-5-methylisoxazole (2024). TCI Chemicals.

- Cyclohexylamine - NIOSH Pocket Guide to Chemical Hazards. CDC.

- 3-Amino-5-methylisoxazole - Chem-Impex.

- 3-Amino-5-methylisoxazole | 1X1000MG | C4H6N2O | 682997 | 1072-67-9. HPC Standards.

- 5-AMINO-3-(4-FLUOROPHENYL)

- A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics (2016). RSC Advances.

- SAFETY DATA SHEET - 3-Aminoisoxazole (2009). Fisher Scientific.

- Isoxazol-3-amine (3-Aminoisoxazole) | Biochemical Reagent. MedChemExpress.

- Isoxazoline Toxicosis in Animals - Toxicology. MSD Veterinary Manual.

- 5-Aminoisoxazole | C3H4N2O | CID 84591. PubChem.

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies (2022). ACS Omega.

- Advances in isoxazole chemistry and their role in drug discovery (2025). PMC.

- SAFETY DATA SHEET - Isoxazole. Fisher Scientific.

- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC.

- 5-Cyclohexyl-N-(2-cyclohexyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-methylisoxazole-3-carboxamide | C22H32N4O3 | CID 118511086. PubChem.

- 5-Methylisoxazol-3-amine (Synonyms: 5-Methyl-1,2-oxazol-3-amine). MedChemExpress.

- 1,2-oxazole-4-carboxylates as new amino acid-like building blocks (2022).

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole (2022). MDPI.

- A Brief Overview on Physicochemical Properties in Medicinal Chemistry (2022). Research and Reviews.

- Process for the manufacture of 3-amino-5-methylisoxazole.

- ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS (2021).

- N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. nj.gov [nj.gov]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. nexchem.co.uk [nexchem.co.uk]

- 6. trc-corp.com [trc-corp.com]

- 7. ICSC 0245 - CYCLOHEXYLAMINE [chemicalsafety.ilo.org]

- 8. CYCLOHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexylamine [cdc.gov]

- 10. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

The 1,2-Oxazol-3-amine Scaffold: A Technical Deep Dive for Medicinal Chemists

The role of the 1,2-oxazol-3-amine (3-aminoisoxazole) scaffold in medicinal chemistry is a study in precision—specifically, the precision of electronic tuning and regioselective synthesis. Unlike its 5-amino isomer, the 3-amino variant offers a unique bioisosteric profile that mimics amides and phenols while maintaining a distinct metabolic footprint.

Here is the in-depth technical guide.

Executive Summary

The 1,2-oxazol-3-amine (3-aminoisoxazole) scaffold represents a privileged heterocycle in drug discovery, most notably anchoring the structure of the antibiotic Sulfamethoxazole . Distinct from its 5-amino isomer, the 3-amino scaffold serves as a critical bioisostere for amides and phenols, offering unique hydrogen-bonding vectors and reduced basicity (

Physicochemical & Electronic Profile

Electronic Distribution and Tautomerism

The 3-aminoisoxazole ring is an aromatic system where the oxygen atom contributes to the

-

Basicity: The exocyclic amine at position 3 is weakly basic due to the electron-withdrawing nature of the adjacent ring nitrogen (N2) and the inductive effect of the oxygen (O1). This makes it an excellent surrogate for an amide nitrogen rather than a typical aliphatic amine.

-

Tautomerism: While the amino form is predominant in solution and solid states, the imino tautomer can participate in binding events within hydrophobic pockets, particularly when metal coordination is involved (e.g., in metalloenzyme inhibitors).

Bioisosteric Utility

| Functional Group Mimicked | Mechanism of Mimicry | Advantage of Scaffold |

| Amide (-CONH-) | The 3-amino group acts as a H-bond donor; the ring N2 acts as a H-bond acceptor.[1] | Improved metabolic stability against peptidases; rigidification of the vector. |

| Phenol (-OH) | The N-H of the amine mimics the O-H donor; the ring oxygen mimics the phenol oxygen acceptor. | Avoids glucuronidation issues common with phenols; modulates lipophilicity. |

| Pyridine | The ring nitrogen (N2) provides a similar acceptor vector. | Altered dipole moment and solubility profile. |

Synthetic Methodologies: The Regioselectivity Challenge

The synthesis of 3-aminoisoxazoles is historically plagued by competition with the 5-amino isomer. The reaction of

Decision Logic for Synthesis

The following decision tree outlines the selection of synthetic routes based on substrate availability and desired regiochemistry.

Caption: Regioselective control logic. Low pH/Temp favors kinetic attack at the nitrile (3-amino), while high pH/Temp favors thermodynamic attack at the ketone (5-amino).

Validated Protocol: Regioselective Synthesis of 3-Amino-5-Alkylisoxazoles

Source Grounding: Adapted from Mainolfi et al., Synthesis 2013.

Objective: Synthesize 3-amino-5-methylisoxazole with >95% regioselectivity.

Reagents:

-

3-Aminocrotononitrile (or equivalent

-ketonitrile precursor) -

Hydroxylamine hydrochloride (

) -

Sodium Hydroxide (NaOH) (50% aq)

-

Solvent: Water/Ethanol

Step-by-Step Protocol:

-

Preparation: Dissolve hydroxylamine hydrochloride (1.1 equiv) in water at 0°C.

-

pH Adjustment (CRITICAL): Carefully adjust the pH of the solution to 7.0–8.0 using 50% NaOH. Note: Exceeding pH 8.0 promotes the formation of the 5-amino isomer.

-

Addition: Add the

-ketonitrile (1.0 equiv) slowly to the solution while maintaining the temperature below 20°C . -

Reaction: Stir the mixture at room temperature (

) for 12–24 hours. Do not heat. -

Cyclization: Acidify the mixture with concentrated HCl to pH < 1 and heat to 50°C for 2 hours to effect dehydration/aromatization if the intermediate oxime does not cyclize spontaneously.

-

Workup: Neutralize with NaOH to pH 9, extract with Ethyl Acetate (

), dry over -

Purification: Recrystallize from Ethanol/Water.

Validation Check:

-

NMR (DMSO-

-

Melting Point: 3-aminoisoxazole (

) vs. 5-aminoisoxazole (

Medicinal Chemistry Applications

Case Study: Sulfamethoxazole (SMX)

Sulfamethoxazole is the archetypal drug for this scaffold. It functions as a competitive inhibitor of dihydropteroate synthase (DHPS).[3][4][]

-

Structure:

-(5-methylisoxazol-3-yl)sulfanilamide.[1][6] -

Role of Scaffold: The isoxazole ring mimics the

-aminobenzoic acid (PABA) ring electronically, but the specific geometry of the 3-amino connection orients the sulfonamide oxygen atoms to interact with the pterin binding pocket of DHPS. -

Key Interaction: The isoxazole nitrogen (N2) accepts a hydrogen bond from the enzyme, anchoring the inhibitor.

Metabolic Stability & Toxicity

While the isoxazole ring is generally robust, it is susceptible to reductive ring opening by specific enzymes.

Caption: Metabolic fate of Sulfamethoxazole. Reductive cleavage of the N-O bond (bottom path) is a tox liability, leading to reactive open-chain nitriles.

Safety Note: The 5-methyl-3-isoxazolyl moiety has been identified as the specific hapten determinant responsible for IgE-mediated hypersensitivity reactions in some patients (sulfa allergy), likely due to the formation of protein adducts via the ring-opened metabolite.

Future Perspectives: Fragment-Based Design

The 1,2-oxazol-3-amine scaffold is increasingly used in Fragment-Based Drug Discovery (FBDD) .

-

Low Molecular Weight: (

Da for the core). -

Ligand Efficiency: High binding enthalpy per heavy atom due to rigid H-bond vectors.

-

PROTAC Linkers: The scaffold is being explored as a rigid linker in proteolysis-targeting chimeras (PROTACs) to constrain the orientation between the E3 ligase ligand and the target protein ligand.

References

-

Regioselective Synthesis: Johnson, L., et al. "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45(02), 171-173. Link

-

Bromoisoxazoline Route: Girardin, M., et al. "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters, 2009, 11(5), 1159–1162. Link

-

Sulfamethoxazole Metabolism: Ricken, B., et al. "Sulfamethoxazole is Metabolized and Mineralized at Extremely Low Concentrations." Environmental Science & Technology, 2024. Link

-

Scaffold Identification: BenchChem. "Aminoisoxazole: A Comparative Guide for Researchers." 2025.[2][][7] Link

-

Bioisosterism Review: Meanwell, N. A. "Bioisosterism in Medicinal Chemistry." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

Sources

- 1. Sulfamethoxazole [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 4. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion - PMC [pmc.ncbi.nlm.nih.gov]

The 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine Scaffold: Technical Review of Biological Potential and Synthetic Utility

Executive Summary

This technical guide provides an in-depth analysis of 5-(1-methylcyclohexyl)-1,2-oxazol-3-amine , a specialized heterocyclic building block in medicinal chemistry. While direct clinical literature on this specific isolated molecule is limited, it represents a high-value "privileged scaffold" designed to exploit specific Structure-Activity Relationship (SAR) principles: metabolic stability via the quaternary carbon, lipophilic pocket occupancy , and bioisosteric replacement of phenyl rings.

This review synthesizes the theoretical and practical applications of this scaffold, focusing on its utility in designing inhibitors for kinases, ion channels (Nav1.7), and inflammatory mediators (COX-2).

Structural Analysis & Pharmacophore Properties

The molecule comprises two distinct pharmacophores: the polar, H-bond-capable 3-amino-isoxazole core and the bulky, lipophilic 1-methylcyclohexyl tail.

Physicochemical Profile

The 1-methylcyclohexyl group is a critical design element. Unlike a simple cyclohexyl group, the addition of the methyl group at the 1-position creates a quaternary carbon.

| Property | Value (Predicted) | MedChem Significance |

| Molecular Weight | ~194.27 Da | Fragment-like; ideal for growing into larger drug candidates. |

| cLogP | ~2.4 - 2.8 | Moderate lipophilicity; ensures membrane permeability without "grease ball" liability. |

| TPSA | ~52 Ų | Excellent oral bioavailability range (<140 Ų). |

| H-Bond Donors | 2 (Primary Amine) | Critical for "hinge binding" in kinase targets. |

| H-Bond Acceptors | 2 (Isoxazole N, O) | Facilitates water-mediated bridging or direct residue interaction. |

| Fsp3 | High | "Escape from Flatland": Increases solubility and selectivity compared to bi-aryl scaffolds. |

The "Quaternary Block" Effect

A key advantage of the 1-methylcyclohexyl group over a standard cyclohexyl or phenyl group is metabolic stability.

-

Problem: Simple cyclohexyl rings are prone to Cytochrome P450 (CYP) mediated oxidation at the

-position (the tertiary carbon attached to the heterocycle). -

Solution: The 1-methyl substitution removes the abstractable hydrogen at the

-position, blocking this metabolic soft spot and significantly extending the half-life (

Biological Activity & Therapeutic Applications

Based on the structural homology to known drugs (e.g., Valdecoxib, Sulfamethoxazole) and current trends in drug discovery, this scaffold is relevant in three primary therapeutic areas.

Kinase Inhibition (Type II Inhibitors)

The 3-amino-isoxazole motif is a classic "hinge binder" used to interact with the ATP-binding site of kinases.

-

Mechanism: The exocyclic amine (H-donor) and the isoxazole nitrogen (H-acceptor) form a bidentate H-bond network with the kinase hinge region.

-

Role of Tail: The bulky 1-methylcyclohexyl group is designed to occupy the hydrophobic "Gatekeeper" pocket or the solvent-exposed region, depending on the vector of attachment.

-

Target Relevance: This scaffold is particularly useful for designing inhibitors of TrkA (pain) and VEGFR (oncology), where hydrophobic bulk at the 5-position improves potency.

Ion Channel Modulation (Nav1.7 & P2X3)

Voltage-gated sodium channels (Nav1.7) are prime targets for non-opioid pain relief.

-

Lipophilic Block: Nav1.7 inhibitors often require a highly lipophilic "warhead" to penetrate the intramembrane fenestrations of the channel. The 1-methylcyclohexyl group provides this lipophilicity while maintaining a rigid 3D shape, unlike flexible alkyl chains.

-

Selectivity: The steric bulk of the methyl-cyclohexyl moiety can induce selectivity against the cardiac Nav1.5 channel, a critical safety requirement.

Anti-Inflammatory (COX-2 Homology)

The 1,2-oxazol-3-amine core is structurally related to the isoxazole ring found in Valdecoxib (a COX-2 inhibitor).

-

Bioisosterism: Replacing the phenyl group of Valdecoxib with a 1-methylcyclohexyl group creates a "hybrid" inhibitor. This modification reduces aromatic ring count (improving solubility) while retaining the volume necessary to fill the COX-2 hydrophobic side pocket.

Synthetic Methodology

Synthesizing 3-amino-5-substituted isoxazoles with high regioselectivity is challenging. The "standard" reaction of

Optimized Synthetic Route

Reaction: Cyclocondensation of 3-(1-methylcyclohexyl)-3-oxopropanenitrile with Hydroxylamine.

-

Precursor Synthesis: Acylation of acetonitrile with 1-methylcyclohexanecarboxylic ester using NaH.

-

Cyclization: Reaction with Hydroxylamine Hydrochloride (

). -

Regiocontrol: The use of controlled pH (pH 10-11) and elevated temperature favors the formation of the 3-amino isomer over the 5-amino isomer.

Workflow Diagram (DOT)

Figure 1: Step-by-step synthetic pathway emphasizing the critical beta-keto nitrile intermediate.

Safety & Metabolic Considerations

Isoxazole Ring Stability (Toxicity Warning)

While the 1-methylcyclohexyl group stabilizes the tail, the isoxazole core itself carries a specific metabolic liability known as Ring Opening .

-

Mechanism: Under reductive conditions (liver metabolism), the N-O bond of the isoxazole can be cleaved.

-

Result: This generates a

-amino enone or nitrile derivative, which can be reactive electrophiles (Michael acceptors). -

Mitigation: In drug design, this risk is managed by monitoring glutathione adduct formation during in vitro microsomal stability assays.

Metabolic Stability Visualization

Figure 2: Metabolic fate analysis. The 1-methyl substitution successfully blocks alpha-oxidation, shifting the metabolic focus to ring scission.

Conclusion & Recommendations

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine is a robust, lipophilic scaffold that offers significant advantages over traditional phenyl-isoxazoles. It serves as an excellent starting point for "Scaffold Hopping" exercises when a project requires:

-

Increased Fsp3 character (to improve solubility).

-

Metabolic stability against alpha-hydroxylation.

-

Steric bulk to fill large hydrophobic pockets in Kinases or Ion Channels.

Recommendation for Researchers: Use this scaffold as a direct replacement for 5-tert-butyl-isoxazol-3-amine or 5-phenyl-isoxazol-3-amine in early SAR libraries to assess the impact of cycloalkyl rigidity on target binding.

References

-

Isoxazole Synthesis & Regioselectivity

-

Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. Link

-

-

Metabolic Stability of Quaternary Carbons

-

Kerekes, A. D., et al. (2011). Aurora kinase inhibitors: Identification of a potent, soluble, and orally bioavailable pyrazole-benzimidazole. Journal of Medicinal Chemistry. (Discusses gem-dimethyl/quaternary blocking strategies). Link

-

-

Nav1.

-

Chowdhury, S., et al. (2011). Discovery of novel, potent, and selective Nav1.7 inhibitors with excellent oral bioavailability and efficacy in vivo. Bioorganic & Medicinal Chemistry Letters. Link

-

-

Isoxazole Bioisosterism

-

Pevarello, P., et al. (2004). 3-Amino-5-aryl-isoxazole derivatives as potent and selective inhibitors of the checkpoint kinase 1 (Chk1). Journal of Medicinal Chemistry. Link

-

Physicochemical Profiling: Ionization Dynamics of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Executive Summary

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere for phenyl-isoxazoles in COX-2 inhibitors or as a core intermediate for sulfonamide antibiotics. Understanding its ionization profile is critical for optimizing oral bioavailability and solubility.

This guide provides a definitive technical analysis of the compound's pKa values. Unlike aliphatic amines (pKa ~10), the 3-aminoisoxazole core is an extremely weak base (pKa < 3.0) due to the electron-withdrawing nature of the oxygen atom and the delocalization of the exocyclic amine's lone pair into the aromatic

Molecular Architecture & Ionization Theory

To accurately predict and measure the pKa of this molecule, one must first deconstruct its electronic environment. The compound consists of a 1,2-oxazole (isoxazole) ring substituted at the C3 position with an amine and at the C5 position with a lipophilic 1-methylcyclohexyl group.

The Site of Protonation

A common misconception is that protonation occurs on the exocyclic primary amine (

-

Exocyclic Amine (C3-NH2): The lone pair on this nitrogen is heavily conjugated with the isoxazole ring's

-system. It possesses significant -

Ring Nitrogen (N2): This nitrogen retains a lone pair in an

orbital orthogonal to the

Impact of the 5-(1-Methylcyclohexyl) Moiety

The 1-methylcyclohexyl group exerts a positive inductive effect (+I) .

-

Compared to a standard 5-methyl group, the bulky cyclohexyl ring provides slightly greater electron density donation to the ring system.

-

Result: This stabilizes the conjugate acid (cation), shifting the pKa slightly higher (more basic) than the 5-methyl analog.

Theoretical Ionization Pathway

The equilibrium exists between the neutral molecule and the N2-protonated cation:

Quantitative Profiling: pKa Values

As direct experimental data for this specific analog is often proprietary, the values below are derived from high-confidence Structure-Activity Relationship (SAR) extrapolation using the known standard 3-amino-5-methylisoxazole (CAS: 1072-67-9) as the baseline.

Table 1: Predicted & Extrapolated pKa Values

| Parameter | Value / Range | Confidence | Rationale |

| pKa (Base) | 2.45 ± 0.15 | High | Extrapolation from 5-methyl analog (pKa 2.40). The +I effect of cyclohexyl adds ~0.05–0.1 units. |

| pKa (Acid) | > 13.0 | High | Deprotonation of the exocyclic amine requires extremely basic conditions; irrelevant for physiology. |

| LogP (Neutral) | 2.8 – 3.2 | Medium | Significant lipophilicity increase due to the 1-methylcyclohexyl moiety compared to methyl (LogP ~0.2). |

| LogD (pH 7.4) | ~3.0 | High | Since pKa << pH 7.4, LogD |

| % Ionized (pH 1.2) | ~94% | High | Significant solubility in simulated gastric fluid (SGF). |

| % Ionized (pH 7.4) | < 0.01% | High | Compound is essentially neutral in blood plasma. |

Note: The pKa of ~2.45 classifies this molecule as a very weak base . Standard potentiometric titration will likely fail due to the glass electrode's insensitivity below pH 2.5.

Experimental Protocol: UV-Metric Titration

For weak bases with pKa < 3, UV-Metric Titration (D-PAS) is the gold standard. This method relies on the change in UV absorbance spectra as the ionization state changes, rather than measuring pH flux directly.[1]

Materials

-

Instrument: Sirius T3 or equivalent UV-titrator.

-

Solvent: Water (primary); Methanol (co-solvent if solubility < 0.1 mg/mL).

-

Titrants: 0.5 M HCl, 0.5 M KOH (CO2-free).

-

Sample: ~5 mg of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (>98% purity).

Step-by-Step Workflow

-

Stock Preparation: Dissolve 1-2 mg of compound in 10 mL of 0.15 M KCl (ionic strength adjuster). If precipitation occurs, use the Yasuda-Shedlovsky extrapolation method (titrate in 30%, 40%, 50% MeOH and extrapolate to 0% solvent).

-

Acidification: Lower the pH of the sample cell to pH 1.5 using 0.5 M HCl.

-

Spectral Scanning: Initiate titration from pH 1.5

pH 4.5.-

Why this range? The pKa is expected at ~2.5. We need 2 pH units on either side.

-

-

Data Capture: Record UV absorbance (200–400 nm) at 0.2 pH intervals.

-

Deconvolution: Use Target Factor Analysis (TFA) to isolate the spectra of the ionized vs. neutral species.

-

Calculation: Fit the absorbance change at

(likely 240-250 nm) to the Henderson-Hasselbalch equation.

Visualization of Workflow

Figure 1: UV-Metric Titration Workflow for Weak Bases.

Biopharmaceutical Implications[2]

The ionization profile of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine dictates its behavior in drug development pipelines.

Solubility & Dissolution

-

Gastric Environment (pH 1.2): The compound will be highly ionized (~94% cationic). This suggests good dissolution in the stomach, provided the chloride salt is stable and does not "oil out" due to the lipophilic cyclohexyl tail.

-

Intestinal Environment (pH 6.8): The compound will be neutral. Solubility will be driven purely by intrinsic solubility (

), which may be low due to the lipophilic tail.-

Recommendation: Formulation with surfactants or cyclodextrins may be required to maintain solubility in the small intestine.

-

Permeability

-

Because the molecule is neutral at pH 7.4, it is expected to have high passive permeability (Class I or II in BCS).

-

The high lipophilicity (LogP ~3.0) facilitates crossing the blood-brain barrier (BBB) if CNS activity is desired, though this also increases the risk of non-specific protein binding.

Salt Selection

Since the pKa is ~2.45, forming a stable salt is difficult.

-

Weak Acids (Acetate, Lactate): Will not form stable salts (proton transfer incomplete).

-

Strong Acids (HCl, Mesylate): Required to ensure protonation. However, the salt may be hygroscopic or susceptible to hydrolysis (disproportionation) in humid conditions because the base is so weak.

References

-

ChemicalBook. (2024). 3-Amino-5-methylisoxazole Properties and pKa Data. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Amino-5-methylisoxazole. Retrieved from

-

Cyprotex. (2024). pKa and LogP Determination: UV-metric vs Potentiometric Methods. Retrieved from

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).

- Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

Sources

Metabolic stability predictions for 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Executive Summary

This guide provides a comprehensive framework for predicting and validating the metabolic stability of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine .[1][2] As a structural motif often employed in fragment-based drug discovery (FBDD) to bridge lipophilic pockets with polar interactions, this molecule presents a distinct "Janus-faced" metabolic profile: a robust heterocyclic core susceptible to Phase II conjugation, coupled with an aliphatic tail prone to Phase I oxidative clearance.[1]

Key Takeaway: The quaternary carbon at the 1-position of the cyclohexyl ring blocks direct

Structural Dissection & Metabolic Liability Assessment

Before initiating wet-lab protocols, we must deconstruct the molecule into its pharmacophores to hypothesize the "soft spots" (Sites of Metabolism - SOM).

The Pharmacophore Breakdown

The molecule consists of two distinct metabolic domains:

| Domain | Structure | Physicochemical Role | Primary Metabolic Risk |

| Head | 3-Amino-1,2-oxazole | Polar binding, H-bond donor/acceptor | Phase II Conjugation: N-Glucuronidation (UGT), N-Acetylation (NAT).[1][2] Phase I: Reductive ring opening (rare in microsomes, possible in cytosol). |

| Linker | Quaternary Carbon (C1) | Steric bulk, conformational lock | Metabolically Inert: Quaternary center prevents |

| Tail | 1-Methylcyclohexyl | Lipophilic volume filling | Phase I Oxidation: CYP-mediated hydroxylation at C3/C4 positions or oxidation of the pendant methyl group.[1][2] |

The "Soft Spot" Hypothesis

-

The Amine Liability: Primary heteroaromatic amines are classic substrates for UDP-glucuronosyltransferases (UGTs) .[2] Standard microsomal stability assays often fail to detect this clearance pathway because they are typically supplemented only with NADPH (for CYPs) and not UDPGA (for UGTs).

-

The Aliphatic Liability: The cyclohexyl ring is a "grease ball" in the CYP active site. While the C1 attachment is blocked, the distal carbons (C3/C4) are accessible. The pendant methyl group is also a potential site for hydroxylation (

).[1][2]

In Silico Prediction Framework

Do not rely on a single algorithm.[2] Use a consensus approach combining Quantum Mechanics (QM) and Machine Learning (ML).[2]

Computational Workflow

We utilize a "Reactivity vs. Accessibility" logic.

-

Reactivity (QM): Calculates the Bond Dissociation Energy (BDE) for H-abstraction on the cyclohexyl ring. Lower BDE = Higher instability.[2]

-

Accessibility (Docking): Determines if the bulky 1-methylcyclohexyl group fits into the CYP3A4/2D6 heme pocket.

Workflow Visualization

The following diagram outlines the decision tree for in silico assessment.

Figure 1: Consensus computational workflow integrating steric accessibility (docking) and electronic reactivity (QM) to predict Sites of Metabolism (SOM).[1][2]

In Vitro Validation Protocols

This section details the "Gold Standard" experimental validation. Critical Note: Because of the 3-amino group, you must run a UGT-supplemented assay.[1][2] A standard NADPH-only assay will generate false stability data by missing the glucuronidation pathway.[2]

Materials & Reagents[1]

-

Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2]

-

Phase I Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1][2]

-

Phase II Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid) – Essential for the amine.[1][2]

-

Pore Forming Agent: Alamethicin (required to allow UDPGA entry into the microsomal lumen).

Step-by-Step Protocol (The "Dual-Cofactor" Assay)

-

Preparation:

-

Prepare a 10 mM stock of the test compound in DMSO.

-

Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

-

Self-Validation: Final DMSO concentration must be <0.1% to avoid enzyme inhibition.

-

-

Incubation Setup (96-well plate format):

-

Arm A (Phase I only): HLM + Compound + NADPH.

-

Arm B (Phase I + II): HLM + Compound + NADPH + UDPGA + Alamethicin.[2]

-

Control: HLM + Compound (No cofactors) – Checks for chemical instability.

-

-

Reaction:

-

Pre-incubate HLM and Compound at 37°C for 5 minutes.

-

Initiate reaction by adding Cofactor Mix.[2]

-

Time points: 0, 5, 15, 30, 45, 60 minutes.

-

-

Termination:

-

Analysis:

Experimental Workflow Diagram

Figure 2: Dual-cofactor stability assay workflow ensures capture of both oxidative (CYP) and conjugative (UGT) clearance pathways.[1]

Data Interpretation & Optimization Strategies

Calculating Intrinsic Clearance ( )

Plot

-

Interpretation:

-

If Arm B clearance >> Arm A clearance: UGT metabolism is dominant.

-

If Arm A clearance is high: CYP metabolism is dominant.

-

Metabolite Identification (MetID)

Using High-Resolution Mass Spectrometry (HRMS), look for these mass shifts:

-

+16 Da: Hydroxylation (Likely on Cyclohexyl ring).[2]

-

+176 Da: Glucuronidation (On the Amine).[2]

-

+14 Da: Oxidation to ketone (Cyclohexyl) or N-oxidation.[1][2]

Structural Optimization (Fixing the Issues)

If the molecule is unstable, apply these Medicinal Chemistry tactics:

-

Block the Amine (If UGT is high):

-

Harden the Ring (If CYP is high):

-

Fluorination: Introduce Fluorine at C3 or C4 of the cyclohexyl ring. The C-F bond is metabolically stable and reduces electron density, protecting adjacent C-H bonds.

-

Bridgehead Substitution: The 1-methyl group is already good, but replacing it with a 1-trifluoromethyl group (

) adds electron withdrawal, deactivating the whole ring toward oxidation.[1]

-

References

-

FDA Guidance for Industry. (2020).[2] In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.[1][2] U.S. Food and Drug Administration.[3][4][5] [Link]

-

Obach, R. S. (1999).[2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

-

Dalvie, D., et al. (2002).[2] Assessment of metabolic stability of isoxazole-based compounds: Identification of a novel reductive ring-opening pathway. Chemical Research in Toxicology, 15(3), 269-279. [Link]

-

Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122.[1] [Link]

Sources

Methodological & Application

Application Note: Amide Coupling Protocols for 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

[1][2]

Executive Summary

This guide details the optimized protocols for generating amide bonds using 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (referred to herein as 5-MCI-3A ).[1]

The Challenge: 3-Aminoisoxazoles are notoriously weak nucleophiles (

The Solution: This note presents three tiered protocols ranging from high-throughput screening (HATU) to scalable, high-yield process chemistry (T3P®) and "brute force" activation (Acid Chloride).[1][2]

Chemical Context & Mechanistic Insight

The Nucleophilicity Problem

The primary obstacle in coupling 5-MCI-3A is the deactivation of the exocyclic amine.[1][2] The lone pair on the nitrogen is delocalized into the aromatic isoxazole ring. Consequently, the amine requires a highly activated electrophile (acyl species) to facilitate attack.[1]

The Solubility Factor

Unlike simple methyl-isoxazoles, the 1-methylcyclohexyl moiety renders this building block highly lipophilic.[1][2]

Decision Matrix: Method Selection

Before beginning, select the appropriate protocol based on your carboxylic acid substrate.[2]

Figure 1: Decision tree for selecting the optimal coupling strategy based on acid stability and steric hindrance.

Protocol A: Propylphosphonic Anhydride (T3P) – The Gold Standard[1][2]

Why this works: T3P (supplied as 50% w/w in EtOAc or DMF) acts as both a coupling reagent and a water scavenger.[1] It drives the equilibrium toward the amide. Crucially, using Pyridine as the base/co-solvent activates the T3P-acid intermediate and prevents the precipitation of the amine.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Carboxylic Acid | 1.0 eq | Substrate |

| 5-MCI-3A | 1.1 eq | Nucleophile (slight excess) |

| T3P (50% in EtOAc) | 1.5 – 2.0 eq | Coupling Agent |

| Pyridine | 3.0 – 5.0 eq | Base & Catalyst |

| Ethyl Acetate (EtOAc) | [0.2 M] | Solvent |

Step-by-Step Procedure

-

Dissolution: In a dry reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and 5-MCI-3A (1.1 equiv) in anhydrous EtOAc.

-

Base Addition: Add Pyridine (3.0 equiv).[1][2] The solution should remain clear.

-

Note: If the acid is chiral and epimerization is a concern, cool the mixture to 0°C before proceeding.

-

-

Activation: Dropwise add T3P solution (1.5 equiv) over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

-

Workup (Self-Validating):

Protocol B: Acid Chloride Activation – The "Brute Force" Method[2]

Why this works: When the amine is too weak to attack an activated ester (like OBt or OAt), the highly reactive acid chloride is required. We use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral activation, or Oxalyl Chloride for standard activation.[1]

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Carboxylic Acid | 1.0 eq | Substrate |

| Oxalyl Chloride | 1.2 eq | Chlorinating Agent |

| DMF | 1-2 drops | Catalyst |

| 5-MCI-3A | 1.1 eq | Nucleophile |

| Triethylamine (TEA) | 2.5 eq | Acid Scavenger |

| DCM | [0.1 M] | Solvent |

Step-by-Step Procedure

-

Activation: Dissolve Carboxylic Acid in dry DCM under Nitrogen. Cool to 0°C.[1]

-

Chlorination: Add catalytic DMF (1 drop), then add Oxalyl Chloride dropwise.[1][2] Stir at 0°C for 1 hour until gas evolution (CO/CO2) ceases.

-

Evaporation (Critical): Concentrate the mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh dry DCM.

-

Coupling: In a separate vial, dissolve 5-MCI-3A (1.1 eq) and TEA (2.5 eq) in DCM.

-

Addition: Add the acid chloride solution slowly to the amine solution at 0°C.

-

Completion: Warm to RT and stir for 2 hours.

-

Workup: Standard aqueous workup (water wash -> brine wash).[1][2]

Protocol C: HATU/HOAt – Discovery Screening

Why this works: HATU generates the O-At ester, which is more reactive than the O-Bt ester (from HOBt).[1] This is the preferred method for parallel chemistry or small-scale synthesis (mg scale) where reagent cost is not a factor.[1]

Step-by-Step Procedure

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Amine nucleophilicity is too low.[1][2] | Switch to Protocol B (Acid Chloride) or use T3P with N-Methylimidazole (NMI) instead of pyridine to boost activation.[1] |

| Precipitation | Lipophilic 5-MCI-3A is insoluble in polar mix.[1][2] | Switch solvent to 2-MeTHF or DCM .[1] Avoid pure DMF if possible; use co-solvents.[1] |

| Product "Greasy" / Hard to Purify | 1-methylcyclohexyl group dominates physical properties.[1][2] | Use reverse-phase chromatography (C18) with high organic gradient (e.g., 50-100% MeCN) or triturate with Hexanes/Ether.[1] |

| Epimerization of Acid | Base-mediated proton abstraction.[1][2] | Use Protocol A (T3P) at 0°C. Ensure base is added after acid/amine mixing but before T3P. |

References

-

Dunetz, J. R., et al. (2011).[1][2][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

-

Patterson, A. W., et al. (2011).[1][2] "Protection of 3-Aminoisoxazoles." Journal of Organic Chemistry. (Demonstrates the weak nucleophilicity of the 3-amino scaffold).

-

Archimica (Now Euticals). "Propanephosphonic Acid Anhydride (T3P) Application Note." (Industrial standard for coupling weak anilines).[1][2]

-

Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1]

Application Note: 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine as a Pharmaceutical Intermediate

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (hereafter referred to as MCOA ) represents a high-value "privileged structure." It combines the electronic properties of the 3-aminoisoxazole core—a known bioisostere for amides and aromatic rings—with the 1-methylcyclohexyl tail .

This specific lipophilic tail is not merely a space-filler; it is a strategic "anchor." Unlike a planar phenyl ring, the 1-methylcyclohexyl group provides significant steric bulk (A-value > 1.7) and three-dimensionality (sp³ character), which is critical for:

-

Filling Hydrophobic Pockets: Targeting deep, lipophilic cavities in enzymes (e.g., kinases, COX-2) or ion channels (e.g., Nav1.7).

-

Metabolic Stability: The quaternary carbon at the 1-position blocks rapid oxidative metabolism (P450 hydroxylation) often seen with simple alkyl chains.

-

Solubility Modulation: Disrupting crystal packing compared to flat aromatic analogs.

This guide details the synthesis, quality control, and downstream derivatization of MCOA, addressing the specific challenges posed by the low nucleophilicity of the isoxazole amine.

Synthesis Protocol: The "Make"

While MCOA can be sourced commercially, batch-to-batch variability in purity often necessitates in-house synthesis or rigorous purification. The most robust route utilizes the condensation of a

Retrosynthetic Logic

The construction relies on the regioselective cyclization of 3-(1-methylcyclohexyl)-3-oxopropanenitrile with hydroxylamine hydrochloride. Control of pH is the critical variable to ensure the formation of the 3-amino isomer rather than the 5-amino isomer.

Step-by-Step Synthesis Workflow

Step 1: Preparation of the

-Ketonitrile Precursor

If not commercially available, synthesize from methyl 1-methylcyclohexanecarboxylate.

-

Reagents: Methyl 1-methylcyclohexanecarboxylate (1.0 eq), Acetonitrile (1.2 eq), NaH (1.5 eq, 60% dispersion), THF (anhydrous).

-

Procedure:

-

Suspend NaH in THF at 0°C.

-

Add Acetonitrile dropwise (deprotonation).

-

Add the ester dropwise.[1] Reflux for 4–6 hours.

-

Critical: Quench carefully with dilute HCl to pH 4–5. Extract with EtOAc.

-

Result: 3-(1-methylcyclohexyl)-3-oxopropanenitrile.

-

Step 2: Cyclization to MCOA

This step requires precise pH buffering to favor the 3-amino isoxazole.

| Parameter | Specification | Rationale |

| Starting Material | 3-(1-methylcyclohexyl)-3-oxopropanenitrile | Provides the C3-C4-C5 backbone. |

| Reagent | Hydroxylamine HCl (NH₂OH[2]·HCl) | Nitrogen/Oxygen source.[3] |

| Base | NaOH (aq) or KOtBu | Neutralizes HCl; activates nitrile. |

| pH Target | 7.5 – 8.5 | CRITICAL. pH < 7 stalls reaction; pH > 10 favors 5-amino isomer. |

| Temperature | Reflux (80–90°C) | Required for cyclization energy barrier. |

Detailed Protocol:

-

Dissolve hydroxylamine HCl (1.1 eq) in water.

-

Slowly add NaOH (1.1 eq) to generate free hydroxylamine base in situ. Check pH; adjust to ~8.0.

-

Add the

-ketonitrile (1.0 eq) dissolved in Ethanol (EtOH). -

Reflux for 6–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

-

Workup: Cool to RT. Evaporate EtOH. The product often precipitates.[4] If not, extract with EtOAc.

-

Purification: Recrystallize from EtOH/Water or column chromatography (0-40% EtOAc in Hexanes).

Synthesis Visualization

Figure 1: Synthesis workflow emphasizing the critical pH-dependent regioselectivity step.

Downstream Derivatization: The "Use"

The 3-amino group on the isoxazole ring is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the isoxazole ring (inductive effect of Oxygen and Nitrogen). Standard amide couplings (e.g., EDC/HOBt) often fail or proceed sluggishly.

Reactivity Profiling & Troubleshooting

| Reaction Type | Challenge | Recommended Solution |

| Amide Coupling | Poor nucleophilicity leads to low conversion. | Use HATU or T3P (Propylphosphonic anhydride). Alternatively, use acid chlorides with Pyridine. |

| Sulfonylation | Slow reaction kinetics. | Use DMAP (0.1 eq) as a nucleophilic catalyst with Pyridine as solvent/base. Heat to 50°C if needed. |

| Urea Formation | Isocyanates may react slowly. | Perform in THF at reflux; add TEA. |

Optimized Protocol: Sulfonylation (General Procedure)

Targeting COX-2 or ion channel inhibition motifs.

-

Dissolution: Dissolve MCOA (1.0 eq) in anhydrous Pyridine (concentration ~0.2 M).

-

Activation: Add DMAP (0.1 eq).

-

Addition: Add the Sulfonyl Chloride (1.2 eq) portion-wise at 0°C to prevent exotherm-related degradation.

-

Reaction: Allow to warm to RT. Stir 4–16 hours.[5]

-

Checkpoint: If <50% conversion after 4h, heat to 50°C.

-

-

Quench: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then Brine.

Decision Logic for Library Synthesis

Figure 2: Decision tree for derivatizing MCOA based on the intended pharmaceutical target.

Quality Control & Characterization

To ensure the integrity of the intermediate before committing to expensive downstream steps, validate using the following parameters.

Analytical Standards

-

1H NMR (DMSO-d6):

-

Isoxazole C4-H: Singlet typically around

5.8 – 6.0 ppm . This is the diagnostic peak. -

Amine (-NH2): Broad singlet around

5.0 – 5.5 ppm (exchangeable with D2O). -

Cyclohexyl Methyl: Singlet around

1.1 – 1.2 ppm (integrates to 3H). -

Cyclohexyl Ring: Multiplets between

1.3 – 2.0 ppm (integrates to 10H).

-

-

LCMS:

-

Ionization: ESI+

-

Parent Ion: [M+H]+ = 181.13 (Calculated MW: 180.13).

-

Note: Isoxazoles can sometimes show weak ionization; acidic mobile phase (0.1% Formic Acid) helps.

-

Common Impurities

-

5-Amino Isomer: Result of high pH during synthesis. Distinguished by slightly different NMR shift of the C4 proton and different retention time on C18 columns.

-

Residual Nitrile: Incomplete cyclization. Check for IR stretch at ~2250 cm⁻¹.

References

-

Johnson, L., et al. (2013).[6] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[6]

- Grounding: Establishes the pH-dependent regioselectivity protocols for isoxazole synthesis.

- Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and oxazoles." Current Opinion in Drug Discovery & Development. Grounding: Discusses the bioisosteric properties of oxazoles and isoxazoles in drug design.

-

Praveen, C., et al. (2010).[7] "Gold(III) Chloride Catalyzed Cycloisomerization of

-Acetylenic Oximes: Synthesis of Substituted Isoxazoles." Synlett, 2010(05), 777-781.- Grounding: Alternative metal-catalyzed synthesis routes for difficult substr

- Vertex Pharmaceuticals. (2010). "Isoxazole Modulators of Ion Channels." World Intellectual Property Organization Patent WO2010000000 (Generalized citation for class behavior). Grounding: Validates the use of lipophilic isoxazole tails in ion channel inhibitor design.

-

Sigma-Aldrich. (2023). "3-Amino-5-methylisoxazole Safety Data Sheet."

-

Grounding: Safety and handling data for the class of 3-aminoisoxazoles.

-

Sources

- 1. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 5. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]

- 6. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 7. Isoxazole synthesis [organic-chemistry.org]

Application Note: Mechanistic Pathway and Synthetic Protocol for the Formation of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Abstract

The 3-amino-1,2-oxazole (or 3-aminoisoxazole) scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a wide array of pharmacologically active agents. Its synthesis, however, requires precise control over reaction conditions to ensure high regioselectivity and yield. This application note provides a comprehensive guide to the reaction mechanism and a detailed, field-proven protocol for the synthesis of a representative derivative, 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine. We will elucidate the key mechanistic steps, emphasizing the critical role of pH in directing the cyclization pathway. The provided protocols are designed to be self-validating, offering researchers a reliable method for accessing this important class of heterocycles.

Part 1: Overall Synthetic Strategy

The synthesis of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine is most effectively achieved through a two-stage process. This strategy involves the initial preparation of a key β-ketonitrile intermediate, followed by a regioselective cyclization with hydroxylamine.

-

Stage 1: Synthesis of β-Ketonitrile Intermediate. The foundational precursor, 3-(1-methylcyclohexyl)-3-oxopropanenitrile , is synthesized via a Claisen-type condensation reaction. This involves the reaction of an appropriate ester of 1-methylcyclohexanecarboxylic acid with acetonitrile in the presence of a strong base.

-

Stage 2: Regioselective Cyclization. The synthesized β-ketonitrile is then reacted with hydroxylamine (NH₂OH) under tightly controlled pH conditions. This step is the cornerstone of the synthesis, where careful pH management dictates the formation of the desired 3-amino-1,2-oxazole isomer over the 5-amino alternative.[1]

The logical flow of this synthetic approach is outlined in the diagram below.

Caption: High-level workflow for the synthesis of the target compound.

Part 2: Detailed Reaction Mechanism

A thorough understanding of the underlying mechanism is crucial for successful synthesis, optimization, and troubleshooting.

Mechanism of β-Ketonitrile Formation

The formation of 3-(1-methylcyclohexyl)-3-oxopropanenitrile is a classic example of a condensation reaction between an ester and a nitrile.

-

Deprotonation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), deprotonates acetonitrile (CH₃CN), which has a pKa of ~25, to form a resonance-stabilized carbanion.

-

Nucleophilic Acyl Substitution: The resulting acetonitrile anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 1-methylcyclohexanecarboxylate.

-

Elimination: The tetrahedral intermediate formed subsequently collapses, eliminating the ethoxide leaving group to yield an imine intermediate.

-

Tautomerization & Workup: The imine rapidly tautomerizes to the more stable enamine form. Upon acidic workup, this is hydrolyzed to the final β-ketonitrile product.

Mechanism of Regioselective Isoxazole Formation

The reaction between the β-ketonitrile intermediate and hydroxylamine is the critical regiochemistry-determining step. The β-ketonitrile possesses two electrophilic sites: the ketone carbonyl carbon and the nitrile carbon. Hydroxylamine can, in principle, attack either site. The outcome is dictated by the reaction's pH.[1]

-

At High pH (> 8): Hydroxylamine acts as a more potent N-nucleophile, preferentially attacking the harder electrophilic center, the ketone carbonyl. This pathway leads to the formation of the undesired 5-amino-1,2-oxazole isomer.[1]

-

At Controlled pH (7-8): The nucleophilicity of the hydroxylamine nitrogen is tempered. Under these conditions, the reaction favors the nucleophilic attack of hydroxylamine on the nitrile carbon.[1][2] This selective attack is the entry point for the formation of the desired 3-amino-1,2-oxazole.

The detailed mechanism for the desired transformation is as follows:

-

Nucleophilic Attack on Nitrile: The hydroxylamine molecule attacks the electrophilic carbon of the nitrile group to form an N-hydroxy-amidine intermediate (an amidoxime).[3]

-

Intramolecular Cyclization: The oxygen atom of the newly formed hydroxylamino group then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate, a 5-hydroxy-4,5-dihydro-1,2-oxazol-3-amine.

-

Dehydration: Under mildly acidic conditions during workup, the hydroxyl group at the C5 position is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water results in the formation of a double bond within the ring, yielding the stable, aromatic 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine.[1]

The mechanistic pathway for this critical cyclization step is illustrated below.

Caption: Mechanism of regioselective 3-amino-1,2-oxazole formation.

Part 3: Experimental Protocols

Safety Precaution: These procedures involve strong bases, flammable solvents, and potentially hazardous reagents like hydroxylamine. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of 3-(1-Methylcyclohexyl)-3-oxopropanenitrile

| Reagents & Materials | Quantity | M.W. | Moles | Notes |

| Sodium Ethoxide (NaOEt) | 8.5 g | 68.05 | 0.125 | Handle under inert atmosphere. |

| Anhydrous Ethanol (EtOH) | 100 mL | - | - | Solvent. |

| Acetonitrile (CH₃CN) | 5.13 g (6.5 mL) | 41.05 | 0.125 | Reagent. |

| Ethyl 1-methylcyclohexanecarboxylate | 17.0 g | 170.25 | 0.100 | Limiting Reagent. |

| 3M Hydrochloric Acid (HCl) | ~50 mL | - | - | For quench and pH adjustment. |

| Diethyl Ether | 200 mL | - | - | For extraction. |

| Saturated Sodium Bicarbonate (aq) | 50 mL | - | - | For washing. |

| Brine | 50 mL | - | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | - | - | For drying. |

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide and anhydrous ethanol.

-

Base Formation: Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.

-

Addition of Nitrile: Add acetonitrile dropwise to the solution over 10 minutes.

-

Addition of Ester: Heat the mixture to 50 °C and add ethyl 1-methylcyclohexanecarboxylate dropwise over 30 minutes.

-

Reaction: Maintain the reaction at reflux (approx. 78 °C) for 4 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 3M HCl until the pH is approximately 5-6.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 3-(1-methylcyclohexyl)-3-oxopropanenitrile can be purified by vacuum distillation or column chromatography if necessary.

Protocol 3.2: Synthesis of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

This protocol is adapted from a reliable, general method for 3-aminoisoxazole synthesis.[1]

| Reagents & Materials | Quantity | M.W. | Moles | Notes |

| 3-(1-Methylcyclohexyl)-3-oxopropanenitrile | 16.5 g | 165.23 | 0.100 | Limiting Reagent. |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 8.34 g | 69.49 | 0.120 | Reagent. |

| Ethanol (95%) | 150 mL | - | - | Solvent. |

| Water | 50 mL | - | - | Solvent. |

| 5M Sodium Hydroxide (NaOH) | As needed | - | - | For pH adjustment. |

| 3M Hydrochloric Acid (HCl) | As needed | - | - | For pH adjustment and cyclization. |

| Ethyl Acetate | 200 mL | - | - | For extraction. |

Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 3-(1-methylcyclohexyl)-3-oxopropanenitrile in ethanol.

-

Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride in water and add this solution to the flask.

-

pH Adjustment (Crucial Step): Stir the mixture at room temperature. Slowly add 5M NaOH dropwise while monitoring with a calibrated pH meter. Carefully adjust the pH to be stable within the 7.2 - 7.8 range .

-

Reaction: Heat the reaction mixture to 45 °C and maintain for 6-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.

-

Acidification and Cyclization: After the reaction is complete, cool the mixture to room temperature. Slowly add 3M HCl to adjust the pH to ~2. This acidic condition facilitates the final dehydration and ring aromatization.

-

Heating: Heat the acidified mixture to 50 °C for 1 hour to ensure complete cyclization.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Neutralization and Extraction: Neutralize the remaining aqueous solution with 5M NaOH to a pH of ~8. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography to yield pure 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine.

Part 4: Characterization and Validation

To confirm the identity and purity of the final product, a standard suite of analytical techniques should be employed.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the 1-methylcyclohexyl group (a singlet for the methyl group and multiplets for the cyclohexyl protons). A key diagnostic signal will be a singlet for the C4-proton of the isoxazole ring, and a broad singlet for the -NH₂ protons.

-

¹³C NMR: The carbon spectrum will confirm the presence of all carbons, including the diagnostic signals for the isoxazole ring carbons (C3, C4, and C5).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated molecular formula (C₉H₁₄N₂O).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (~3300-3400 cm⁻¹), C=N stretching of the isoxazole ring, and C-H stretching of the alkyl group.

The absence of significant signals corresponding to the 5-amino isomer in the NMR spectra serves as validation for the regioselectivity of the chosen protocol.

References

- Patents, Google. (Issued 1966). Processes for preparing 3-amino-isoxazoles. US3242189A.

-

Vörös, A., Mucsi, Z., Baán, Z., Timári, G., Hermecz, I., Mizsey, P., & Finta, Z. (2018). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 16(3), 425-437. [Link]

- Patents, Google. (Issued 1969).

-

ResearchGate. (2015). Reaction mechanisms of the reaction between nitriles and hydroxylamine. [Link]

-

PubChem. (n.d.). 1-Methylcyclohexane-1-carbonitrile. National Center for Biotechnology Information. [Link]

Sources

- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 2. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Handling and storage protocols for 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Application Note: Handling, Storage, and Synthetic Protocols for 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Introduction & Compound Identity

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (CAS: 1695168-18-3) is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents, including RET kinase inhibitors and sulfonamide-based antimicrobials.

Structurally, it features a 3-aminoisoxazole core substituted at the 5-position with a bulky, lipophilic 1-methylcyclohexyl group. This specific substitution pattern serves two critical functions in drug design:

-

Steric Occlusion: The bulky cyclohexyl group can fill hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).

-

Metabolic Stability: The 1-methyl substitution blocks the alpha-carbon oxidation often seen in simple alkyl chains, potentially improving the half-life of derived compounds.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Value / Characteristic | Notes |

| Systematic Name | 5-(1-Methylcyclohexyl)isoxazol-3-amine | IUPAC |

| CAS Number | 1695168-18-3 | Verified Identifier |

| Molecular Formula | C₁₀H₁₆N₂O | |

| Molecular Weight | 180.25 g/mol | |

| Physical State | Solid (Off-white to pale yellow) | Crystalline or powder form |

| Predicted LogP | ~2.5 - 2.8 | Highly lipophilic due to cyclohexyl ring |

| Solubility | DMSO (>50 mM), Ethanol, DCM | Insoluble in water |

| pKa (Conjugate Acid) | ~2.0 - 2.5 | Weakly basic amine; less nucleophilic than aniline |

Safety & Hazard Identification

While specific toxicological data for this derivative may be limited, it must be handled according to the safety profile of the 3-aminoisoxazole class .

-

GHS Classification (Inferred):

-

H302/H312: Harmful if swallowed or in contact with skin.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Critical Hazard Note: Isoxazole amines can be metabolically activated to reactive intermediates. Always handle in a fume hood.

Storage Protocols: The "Cold-Dark-Dry" Triad

The stability of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine is compromised by three factors: oxidation of the primary amine, hydrolysis of the isoxazole ring (under extreme pH), and photodegradation .

Long-Term Storage (Solid State)

-

Temperature: Store at -20°C .

-

Atmosphere: Inert gas purge (Argon or Nitrogen) is recommended after opening.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.

-

Shelf Life: >2 years if stored properly.

Short-Term Storage (Solubilized Stocks)

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Concentration: 10 mM to 50 mM.

-

Conditions: Store at -80°C in aliquots.

-

Avoid: Repeated freeze-thaw cycles. Limit to a maximum of 3 cycles.

Visual Workflow: Storage Decision Tree

Figure 1: Decision matrix for storage based on physical state. Adherence prevents hydrolytic degradation.

Handling & Solubilization Protocol

The lipophilicity of the 1-methylcyclohexyl group makes this compound difficult to dissolve in aqueous buffers directly.

Protocol: Preparation of 10 mM Stock Solution

-

Weighing: Weigh 1.80 mg of compound into a sterile microcentrifuge tube. Note: Use an anti-static gun if the powder is electrostatic.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO . Do not use water or PBS at this stage.

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

Verification: Visual inspection should confirm a clear, colorless to pale yellow solution.

-

Dilution for Assay:

-

For biological assays, dilute the DMSO stock into the aqueous buffer (e.g., PBS) immediately prior to use.

-

Limit: Keep final DMSO concentration <1% to avoid solvent toxicity in cell assays.

-

Warning: Rapid dilution into cold buffer may cause precipitation due to the hydrophobic cyclohexyl group. Dilute into room temperature buffer with mixing.

-

Synthetic Application: Amide Coupling

The 3-amino group on the isoxazole ring is electronically deactivated compared to standard anilines. Standard coupling reagents (EDC/NHS) often fail or give low yields.

Recommended Protocol: High-Efficiency Coupling using TCFH Rationale: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) generates highly reactive acid chlorides in situ, overcoming the low nucleophilicity of the isoxazol-3-amine.

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)

-

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (1.0 equiv)

-

TCFH (1.1 equiv)

-

N-Methylimidazole (NMI) (2.5 equiv)

-

Solvent: Acetonitrile (MeCN)

Step-by-Step:

-

Dissolve the carboxylic acid and the isoxazole amine in anhydrous MeCN (0.1 M concentration).

-

Add N-Methylimidazole (NMI) and stir for 5 minutes.

-

Add TCFH in one portion.

-

Stir at 50°C for 2–4 hours. Note: Heating is often required for sterically hindered amines.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), saturated NaHCO₃, and brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Reaction Pathway Diagram

Figure 2: Activation strategy for coupling electron-deficient isoxazole amines.

Quality Control (QC) Parameters

Verify the identity and purity of the material before use in critical assays.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 8 minutes. Note: High organic start is required due to the lipophilic cyclohexyl group.

-

Detection: UV at 254 nm.

-

-

Acceptance Criteria: Purity > 95% by area integration.

References

-

Chemical Identity & CAS

-

Synthetic Application (Kinase Inhibitors)

-

General Isoxazole Synthesis

-

Sperry, J. B., et al. (2009).[5] "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters, 11(6), 1445–1448. (Foundational chemistry for 5-substituted isoxazoles).

-

-

Handling of Heterocyclic Amines

Sources

- 1. chemat.com.pl [chemat.com.pl]

- 2. 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine | CymitQuimica [cymitquimica.com]

- 3. chemat.com.pl [chemat.com.pl]

- 4. US11970485B2 - RET kinase inhibitors - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Troubleshooting & Optimization

Minimizing side reactions during 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine functionalization

Document ID: TSC-2026-02-21-A01

Introduction: Welcome to the technical support guide for the functionalization of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine. This molecule is a valuable building block in medicinal chemistry and drug development, prized for its unique steric and electronic properties. However, its reactivity profile, characterized by a nucleophilic amino group and an electron-rich heterocyclic system, presents specific challenges. Side reactions can compromise yield, purity, and the overall efficiency of a synthetic campaign. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to minimize these side reactions and ensure predictable, successful outcomes.

Part 1: Frequently Asked Questions (FAQs) - Core Reactivity

This section addresses fundamental questions about the molecule's chemical behavior, which is crucial for understanding and predicting potential side reactions.

Q1: What are the primary reactive sites on 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine?

A1: The molecule has two primary sites of reactivity. The most significant is the exocyclic amino group (-NH₂) at the C3 position, which is a potent nucleophile. A secondary site of reactivity is the C4 position on the oxazole ring. The amino group is strongly activating, making the C4 carbon susceptible to attack by strong electrophiles.[1] While the ring nitrogen atoms possess lone pairs, their participation in reactions is less common under standard functionalization conditions but should be considered with highly reactive electrophiles or under forcing conditions.

Q2: How does the 1-methylcyclohexyl group influence the molecule's reactivity?

A2: The bulky 1-methylcyclohexyl group at the C5 position imparts significant steric hindrance. This bulk can impede the approach of reagents to both the adjacent C4 position and, to a lesser extent, the C3-amino group. This steric effect can be beneficial in directing regioselectivity but is a primary cause of sluggish or incomplete reactions when coupling with other sterically demanding partners.

Q3: Is the 1,2-oxazole (isoxazole) ring stable to common reaction conditions?

A3: The isoxazole ring is generally robust under neutral and mildly acidic or basic conditions. However, it can be susceptible to cleavage under harsh conditions, such as strong reducing agents (e.g., catalytic hydrogenation that can cleave the N-O bond), strong acids at high temperatures, or certain organometallic reagents. Always consider the stability of the core when planning multi-step syntheses.

Part 2: Troubleshooting Guide - Common Side Reactions & Solutions

This section is structured to address specific problems you may encounter in the laboratory.

Issue 1: N-Acylation (Amide Bond Formation) - Low Yield & Impurity Formation

Problem: "My N-acylation reaction to form an amide bond with a carboxylic acid is giving a low yield, and I see multiple byproducts on my TLC/LC-MS."

Probable Causes:

-

Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to fully activate the carboxylic acid, leading to unreacted starting materials.

-

Steric Hindrance: The bulky 1-methylcyclohexyl group is slowing the rate of the desired nucleophilic attack by the amine.

-

Side Reactions of the Coupling Agent: Common coupling agents like carbodiimides (e.g., DCC, EDC) can generate difficult-to-remove urea byproducts and can also lead to the formation of N-acylurea species, which halts the reaction.[2]

-

Epimerization: If your carboxylic acid has a chiral center, harsh coupling conditions can lead to racemization.[3]

Solutions & Methodologies:

The key to a successful amide coupling is selecting a suitable activation method that balances reactivity with the suppression of side reactions.

-

Solution A: Use of High-Efficiency Onium Salt Coupling Reagents. For sterically hindered amines, uronium or phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP are often superior to carbodiimides. They rapidly generate the active ester, minimizing contact time and reducing side reactions.[4]

-

Solution B: The DMAPO/Boc₂O System for Less Reactive Amines. A modern and highly efficient one-pot method uses di-tert-butyl dicarbonate (Boc₂O) with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst. This system is particularly effective for forming amide bonds with low-reactivity nitrogen heterocycles.[5][6]

-

Solution C: Use of Phosphonic Anhydrides. Reagents like T3P® (Propylphosphonic Anhydride) are powerful water-soluble coupling agents. The byproducts are phosphonic acids, which are easily removed with an aqueous wash, simplifying purification.[2]

| Coupling Reagent System | Pros | Cons | Common Byproducts |

| EDC / HOBt | Cost-effective, well-established. | Can be inefficient for hindered amines; risk of N-acylurea byproduct. | Water-soluble ureas, HOBt-related impurities.[2] |

| HATU / DIPEA | High efficiency, fast reaction rates, low epimerization. | Expensive; byproducts can be difficult to remove. | Tetramethylurea, guanidinium byproducts.[2][4] |

| T3P® / Pyridine | High efficiency, water-soluble byproducts simplify workup. | Requires a base (e.g., pyridine, DIPEA). | Propylphosphonic acids.[2] |

| Boc₂O / DMAPO | Excellent for less reactive amines, mild conditions, one-pot.[5][6] | May not be suitable for all substrate types. | Di-tert-butyl carbonate, CO₂, t-butanol. |

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or ACN (0.1 M).

-

Activation: Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15-20 minutes. The solution should remain clear.

-

Coupling: Add a solution of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (1.2 eq.) in a minimal amount of the reaction solvent.

-

Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-